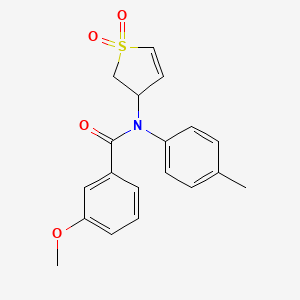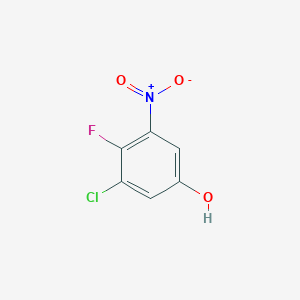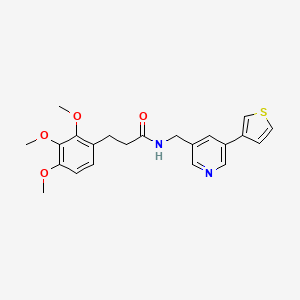![molecular formula C25H26FN7O3 B2447100 (3,4-dietoxi fenil)(4-(3-(3-fluorofenil)-3H-[1,2,3]triazolo[4,5-d]pirimidin-7-il)piperazin-1-il)metanona CAS No. 920387-48-0](/img/structure/B2447100.png)
(3,4-dietoxi fenil)(4-(3-(3-fluorofenil)-3H-[1,2,3]triazolo[4,5-d]pirimidin-7-il)piperazin-1-il)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,4-diethoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C25H26FN7O3 and its molecular weight is 491.527. The purity is usually 95%.
BenchChem offers high-quality (3,4-diethoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3,4-diethoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad antiviral
Los derivados del indol, incluido el compuesto en cuestión, se han investigado por sus propiedades antivirales. Por ejemplo:
- Metil 6-amino-4-isobutoxi-1H-indol-2-carboxilato demostró actividad inhibitoria contra la influenza A con un valor de IC50 de 7.53 μmol/L y un alto índice de selectividad (SI) de 17.1 contra el virus CoxB3 .
- Derivados de 4-alquilo-1-(5-fluoro-3-fenil-1H-indol-2-carbonil)tiosemicarbazida exhibieron una potente actividad antiviral contra el virus Coxsackie B4, con valores de IC50 que oscilan entre 0.4 y 2.1 μg/mL .
Potencial antibacterial
Si bien los estudios específicos sobre el compuesto en sí son limitados, los derivados del indol relacionados han mostrado promesa como agentes antibacterianos. Por ejemplo:
- Análogos de 6-(4-sustituido fenil)-3-(5-nitrofuran-2-il)-7H-[1,2,4]triazolo[3,4-b][1,3,4]tiadiazina se sintetizaron y se examinaron para determinar su actividad antibacteriana contra S. aureus y E. coli, revelando una buena actividad contra S. aureus .
Conclusión
El marco del indol del compuesto abre un mundo de posibilidades para aplicaciones terapéuticas. Si bien se necesitan más investigaciones específicas, sus diversas actividades biológicas lo convierten en un candidato emocionante para una mayor exploración en el desarrollo de fármacos y la gestión de enfermedades . Tenga en cuenta que este análisis se basa en el conocimiento existente, y los estudios futuros pueden descubrir aplicaciones o mecanismos de acción adicionales. 🌟
Mecanismo De Acción
Target of Action
The primary targets of this compound are currently unknown. The compound is a complex structure that includes a triazolopyrimidine and a diethoxybenzoyl group, which are known to interact with various receptors in the body . .
Mode of Action
Compounds with similar structures have been found to interact with multiple receptors, leading to a variety of biological responses .
Biochemical Pathways
Indole derivatives, which share some structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, and antimalarial activities .
Pharmacokinetics
The presence of the diethoxybenzoyl and triazolopyrimidine groups may influence its bioavailability and pharmacokinetic profile .
Result of Action
Based on the biological activities of similar compounds, it may have potential therapeutic applications in a variety of diseases .
Propiedades
IUPAC Name |
(3,4-diethoxyphenyl)-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN7O3/c1-3-35-20-9-8-17(14-21(20)36-4-2)25(34)32-12-10-31(11-13-32)23-22-24(28-16-27-23)33(30-29-22)19-7-5-6-18(26)15-19/h5-9,14-16H,3-4,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISHOIHPMMPRJCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)F)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(3-Chloro-2-methylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B2447017.png)
![6-chloro-1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-[(2-methoxyethyl)amino]-2(1H)-quinoxalinone](/img/structure/B2447018.png)
![methyl 2-[5-cyano-2,4-dioxo-3-[3-(trifluoromethyl)benzyl]-3,4-dihydro-1(2H)-pyrimidinyl]-3-thiophenecarboxylate](/img/structure/B2447019.png)

![1-{3-[3-(2-BROMOPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]BENZENESULFONYL}PIPERIDINE](/img/structure/B2447021.png)

![N-(2,4-dimethoxyphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2447025.png)

![2-chloro-N-[4-(2,6-dimethylmorpholin-4-yl)-3-fluorophenyl]pyridine-3-carboxamide](/img/structure/B2447027.png)
![methyl 4-[2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamido]benzoate](/img/structure/B2447031.png)
![1-phenyl-2-{[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one](/img/structure/B2447033.png)



